molecular formula C9H11ClFNO B15237920 (1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

Cat. No.: B15237920
M. Wt: 203.64 g/mol
InChI Key: IFXPPHGNHKGPJZ-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups, along with halogen substituents, makes it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzaldehyde and a suitable chiral amine.

    Reaction Steps:

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors for the reductive amination and hydroxylation steps.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

(1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the fluorine substituent, leading to different reactivity and applications.

    1-Amino-1-(4-fluorophenyl)propan-2-OL: Lacks the chlorine substituent, affecting its chemical behavior and uses.

Uniqueness

(1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and interactions with other molecules. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can exhibit different biological activities.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

IFXPPHGNHKGPJZ-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)F)N)O

Origin of Product

United States

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